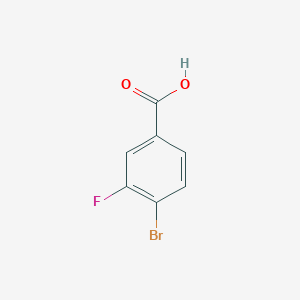










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[F:9].N1C=CC=CC=1.[Mn]([O-])(=O)(=O)=[O:17].[K+].[OH2:22]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:17])=[O:22])=[CH:4][C:3]=1[F:9] |f:2.3|
|


|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
67 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heating continued overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
the filter pad washed with H2O, aq NaOH and EtOH
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to a small volume
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between 3N NaOH solution and diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous basic layer was separated
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-H2O bath
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the white solid product
|
|
Type
|
FILTRATION
|
|
Details
|
This was collected by suction filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 40° C. in a vacuum oven overnight
|
|
Duration
|
8 (± 8) h
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |